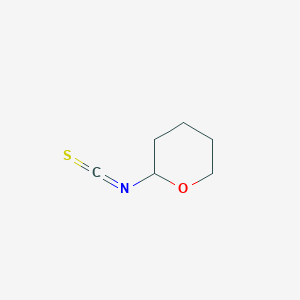

2-Isothiocyanatooxane

Description

Overview of Isothiocyanate (ITC) Chemistry and its Academic Significance

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group -N=C=S. rjpharmacognosy.irrjpharmacognosy.ir This group's unique electronic structure, featuring an electrophilic carbon atom and a nucleophilic sulfur atom, makes ITCs highly reactive and versatile in chemical synthesis. rjpharmacognosy.ir They are the sulfur analogues of isocyanates and are isomeric with thiocyanates. rjpharmacognosy.ir

In nature, isothiocyanates are most famously produced by plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. rjpharmacognosy.irfoodandnutritionjournal.org They are typically formed from the enzymatic hydrolysis of precursor molecules called glucosinolates. rjpharmacognosy.irrjpharmacognosy.irnih.gov This reaction is catalyzed by the myrosinase enzyme and is part of the plant's defense mechanism. rjpharmacognosy.irnih.gov The characteristic pungent taste and aroma of these vegetables are largely due to the presence of isothiocyanates. foodandnutritionjournal.org

The academic significance of isothiocyanates is vast and spans multiple disciplines. In synthetic chemistry, they serve as valuable building blocks for the creation of various nitrogen- and sulfur-containing heterocyclic compounds, as well as thioureas. rsc.org A variety of methods have been developed for their synthesis, often starting from primary amines. rsc.orgchemrxiv.orgorganic-chemistry.org

In the biological and medicinal sciences, isothiocyanates have garnered considerable attention for their wide range of pharmacological activities. rjpharmacognosy.irrsc.org Research has demonstrated their potential as antimicrobial, anti-inflammatory, and anticancer agents. rjpharmacognosy.irrsc.orgchemrxiv.org The anticancer properties are particularly well-studied, with mechanisms including the induction of carcinogen detoxification and the promotion of DNA damage repair. nih.gov Compounds like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) are frequently investigated for these effects. mdpi.comfrontiersin.org

Rationale for Focused Academic Investigation of 2-Isothiocyanatooxane

A focused academic investigation of a specific isothiocyanate, such as this compound, would typically be driven by several factors. These often include the novelty of its structure, its potential for unique reactivity due to the oxane ring, or a hypothesis that it may possess advantageous biological properties. The presence of the oxygen atom in the oxane ring, for instance, might influence the compound's solubility and pharmacokinetic profile compared to its aliphatic or aromatic counterparts. However, in the absence of any published research on this compound, any rationale for its investigation remains purely speculative.

Interdisciplinary Research Avenues for this compound

The study of a novel isothiocyanate like this compound would inherently be an interdisciplinary endeavor, drawing from various scientific fields. wikipedia.org

Organic and Medicinal Chemistry: The synthesis of this compound and the study of its reactivity would be the primary focus. Chemists would explore efficient synthetic routes and investigate its reactions with various nucleophiles, which is characteristic of isothiocyanates. rsc.orgchemrxiv.org

Biochemistry and Pharmacology: Researchers in these fields would investigate the biological activities of the compound. This would involve in vitro and in vivo studies to screen for potential antimicrobial, anti-inflammatory, or anticancer effects. rjpharmacognosy.irnih.gov The interaction of this compound with biological targets, such as enzymes and proteins, would also be a key area of study. oregonstate.edu

Agricultural Science: Given that many isothiocyanates have roles in plant defense, there could be research into the potential of this compound as a natural fungicide or insecticide. apsnet.orgontosight.ai

Materials Science: The unique structure of this compound might lend itself to the development of new polymers or other materials with specific properties. ontosight.ai

The complexity of modern scientific challenges, such as developing new therapeutic agents or sustainable agricultural practices, often necessitates such interdisciplinary approaches. aup.nl

Data for a Related Compound

As no specific data for "this compound" is available, the following table presents physicochemical properties for a structurally related compound, 4-isothiocyanatooxane , to illustrate the type of information that would be relevant.

| Property | Value |

| IUPAC Name | 4-isothiocyanatotetrahydro-2H-pyran |

| CAS Number | 1153383-87-9 |

| Molecular Formula | C6H9NOS |

| Molecular Weight | 143.21 g/mol |

| Physical Form | Liquid |

| InChI Key | VMLNCTOKRLKLEK-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanatooxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c9-5-7-6-3-1-2-4-8-6/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOMCMFNVHWZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604294 | |

| Record name | 2-Isothiocyanatooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93681-26-6 | |

| Record name | 2-Isothiocyanatooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Distinct Chemical Reactivity of 2 Isothiocyanatooxane

Mechanistic Pathways of the Isothiocyanate Group in 2-Isothiocyanatooxane

The isothiocyanate (–N=C=S) moiety is a heterocumulene, characterized by its electrophilic central carbon atom. This inherent reactivity dictates the primary mechanistic pathways observed for this compound, which predominantly involve reactions at this electrophilic center.

The principal reaction pathway for the isothiocyanate group in this compound is nucleophilic addition. youtube.com The electrophilic carbon of the N=C=S group is susceptible to attack by a wide range of nucleophiles. byjus.com This reaction typically proceeds via a two-step mechanism. In the initial step, the nucleophile attacks the central carbon atom, leading to the formation of a tetrahedral intermediate. khanacademy.org Subsequently, this intermediate is protonated, often by the solvent or a mild acid, to yield the final thiourea (B124793) derivative. youtube.com

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbon of the isothiocyanate group.

Intermediate Formation: The pi bond between the carbon and nitrogen atoms breaks, and the electrons move to the nitrogen, forming a negatively charged tetrahedral intermediate.

Protonation: The nitrogen atom of the intermediate is protonated to give the final stable product.

The rate of this reaction is influenced by the nucleophilicity of the attacking species and the solvent conditions. chemguide.co.uk Reactions with primary amines, for instance, are generally rapid and lead to the formation of N,N'-disubstituted thioureas.

| Nucleophile (Nu-H) | Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | N-(oxan-2-yl)-N'-alkylthiourea | Room temperature, various solvents |

| Secondary Amine (R₂NH) | N-(oxan-2-yl)-N',N'-dialkylthiourea | Room temperature, various solvents |

| Hydrazine (H₂N-NH₂) | 4-(oxan-2-yl)thiosemicarbazide | Mild heating may be required |

| Water (H₂O) | N-(oxan-2-yl)thiocarbamic acid (unstable) | Acidic or basic catalysis |

This table presents plausible reaction products based on established nucleophilic addition mechanisms of isothiocyanates.

As a heterocumulene, the isothiocyanate group in this compound can participate in cycloaddition reactions. wikipedia.org These reactions are valuable for the construction of heterocyclic ring systems. libretexts.org The specific type of cycloaddition is dependent on the nature of the reacting partner.

For example, in a [2+2] cycloaddition, an alkene can react with the C=S bond of the isothiocyanate to form a thietane (B1214591) ring. nih.gov This reaction is often photochemically induced. libretexts.org In a [3+2] cycloaddition, a 1,3-dipole can react with the C=S bond to form a five-membered heterocycle. Furthermore, Diels-Alder type [4+2] cycloadditions are also possible where the isothiocyanate acts as a dienophile. libretexts.org

| Reaction Type | Reactant | Product |

| [2+2] Cycloaddition | Alkene | Thietane derivative |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Thiatriazoline derivative |

| [4+2] Cycloaddition | Diene | Dihydrothiazine derivative |

This table illustrates potential cycloaddition pathways for this compound based on known reactivity patterns of isothiocyanates.

The heterocumulene nature of the isothiocyanate group is central to its reactivity. fishersci.ca The N=C=S linkage allows for a variety of reactions beyond simple nucleophilic additions and cycloadditions. For instance, reactions with organometallic reagents can lead to the formation of thioamides after hydrolysis.

The reactivity of the isothiocyanate group can also be influenced by adjacent functional groups, although in this compound, the oxane ring is relatively inert and its influence is primarily steric and stereoelectronic.

Influence of the Oxane Ring on Reaction Dynamics

Under certain conditions, particularly in the presence of strong acids or bases, the oxane ring can undergo ring-opening reactions. nih.gov For example, acid-catalyzed ring opening would involve protonation of the ring oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms. This would lead to a linear product with a terminal hydroxyl group and the isothiocyanate moiety at the other end, albeit potentially modified by the reaction conditions. The regioselectivity of the nucleophilic attack would be influenced by steric hindrance and the stability of the resulting carbocation-like intermediate.

Stereoelectronic effects are orbital-based interactions that influence the geometry and reactivity of a molecule. wikipedia.org In this compound, the orientation of the isothiocyanate group relative to the oxane ring can impact reaction selectivity. baranlab.org The lone pairs of the ring oxygen can interact with the sigma-antibonding orbitals of the C-NCS bond, potentially influencing its reactivity. imperial.ac.uk

For instance, the anomeric effect, a well-known stereoelectronic effect in cyclic ethers, could play a role. If the isothiocyanate group is in an axial orientation, there may be a stabilizing interaction between a lone pair on the ring oxygen and the σ* orbital of the C-N bond of the isothiocyanate group. This could affect the ground state energy and the transition state energies of reactions involving the isothiocyanate group, thereby influencing reaction rates and product distributions.

| Effect | Description | Potential Consequence for Reactivity |

| Steric Hindrance | The bulky oxane ring can sterically hinder the approach of nucleophiles to the isothiocyanate carbon. | Slower reaction rates compared to unhindered isothiocyanates. |

| Anomeric Effect | Potential stabilizing interaction between the ring oxygen lone pair and the σ*(C-NCS) orbital in the axial conformer. | May influence the conformational equilibrium and the reactivity of the axial vs. equatorial conformer. |

| Inductive Effect | The electron-withdrawing character of the ring oxygen can slightly increase the electrophilicity of the isothiocyanate carbon. | Potential for slightly enhanced reactivity towards nucleophiles. |

This table summarizes the potential influences of the oxane ring on the reactivity of the isothiocyanate group in this compound.

Advanced Mechanistic Investigations

Advanced studies into the reaction mechanisms of this compound are crucial for understanding its chemical behavior and potential applications. These investigations would typically involve the identification of transient species that are formed during a chemical transformation and the quantification of the energetic factors that govern the reaction's speed and equilibrium. However, based on the available scientific literature, detailed mechanistic investigations specifically focused on this compound are limited. The following sections outline the type of research that would be conducted in this area.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to elucidating the stepwise pathway of a chemical reaction. For a compound like this compound, which features a reactive isothiocyanate group attached to a cyclic ether, a variety of intermediates could be postulated depending on the reaction conditions and the nature of the attacking reagent.

In reactions with nucleophiles, for instance, the initial step would likely involve the attack of the nucleophile on the electrophilic carbon atom of the isothiocyanate group. This would lead to the formation of a tetrahedral intermediate. The characterization of such transient species often requires specialized spectroscopic techniques, such as low-temperature NMR or stopped-flow spectroscopy, to observe them before they proceed to the final product.

While general mechanisms for isothiocyanate reactions are known, specific experimental evidence for the intermediates in reactions involving this compound is not extensively documented in publicly available research. The study of analogous compounds, such as alkoxycarbonyl isothiocyanates, has shown the formation of intermediate species in their reactions with various nucleophiles. researchgate.net However, direct extrapolation of these findings to this compound requires dedicated experimental verification.

Computational and Theoretical Chemistry Analyses of 2 Isothiocyanatooxane

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which are crucial for the identification and characterization of a compound. For 2-isothiocyanatooxane, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra would correspond to the stretching and bending modes of the various functional groups, such as the C-N-C-S isothiocyanate group and the C-O-C ether linkage in the oxane ring. Theoretical NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific carbon and hydrogen atoms in the molecule.

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) theory provides a detailed picture of bonding within a molecule. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be essential. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A detailed MO analysis would also elucidate the nature of the chemical bonds, distinguishing between sigma (σ) and pi (π) interactions within the isothiocyanate group and the oxane ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Exploration of Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules. This would allow for the study of how solvent polarity affects the conformational preferences and the dynamics of the molecule. Furthermore, these simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which are crucial for understanding its physical properties and behavior in solution.

Reaction Mechanism Modeling

Computational modeling allows for the detailed exploration of chemical reaction mechanisms, providing a virtual window into the bond-breaking and bond-forming processes that are often too fast or complex to be observed experimentally. For this compound, this involves modeling its interactions with various reactants, such as nucleophiles or dipolarophiles.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). wikipedia.org Characterizing this fleeting structure is paramount to understanding the reaction mechanism. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to locate the transition state on the potential energy surface as a first-order saddle point. psu.eduosti.gov

The process begins with the optimization of the geometries of the reactants and expected products. Following this, various algorithms are used to find the transition state structure connecting them. Once a candidate TS is located, a vibrational frequency analysis is performed to confirm its identity; a true transition state possesses exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.govvu.nl

Following the characterization of the transition state, the entire reaction pathway is mapped out using methods like the Intrinsic Reaction Coordinate (IRC). nih.govresearchgate.netbeilstein-journals.org The IRC calculation follows the steepest descent path from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS is indeed the correct one for the reaction under study. researchgate.net For reactions involving this compound, multiple pathways might exist. For instance, in a reaction with a nucleophile, attack could occur at the isothiocyanate carbon. In cycloaddition reactions, the isothiocyanate can react through either its C=N or C=S double bond, leading to different products. researchgate.netnih.gov Computational mapping elucidates which of these pathways is more likely by calculating their respective energy barriers. researchgate.net

Table 1: Computational Methods for Transition State and Reaction Path Analysis

| Method/Technique | Purpose | Typical Software |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and geometry optimization of reactants, products, and transition states. | Gaussian, ORCA, Spartan |

| Second-Order Møller-Plesset Perturbation Theory (MP2) | A higher-level method for more accurate energy calculations, often used to refine DFT results. nih.gov | Gaussian, NWChem |

| Vibrational Frequency Analysis | To characterize stationary points on the potential energy surface and to calculate zero-point vibrational energies. | All major quantum chemistry packages |

| Intrinsic Reaction Coordinate (IRC) | To map the minimum energy path connecting the transition state to reactants and products. researchgate.net | Gaussian, GAMESS |

Once the reaction pathway, including reactants, transition states, and products, has been mapped, the energetics of the reaction can be profiled. This involves calculating the relative energies of all species along the reaction coordinate to create a reaction energy profile diagram. wuxiapptec.comresearchgate.net Key thermodynamic and kinetic parameters, such as the Gibbs free energy of activation (ΔG‡) and the enthalpy of reaction (ΔH), are determined from these calculations. osti.govikprress.org

The Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate. wikipedia.org According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on this energy barrier. pressbooks.pub

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the absolute temperature, h is Planck's constant, and R is the gas constant.

By calculating ΔG‡ for competing reaction pathways, chemists can predict which reaction will occur fastest and, therefore, which product will be favored kinetically. wuxiapptec.com For example, a computational study on the reaction of benzoyl isothiocyanates showed that electron-withdrawing substituents significantly lower the activation barrier, thereby increasing the reaction rate. ikprress.org Similar analyses for this compound would involve assessing how the electronic properties of the oxane ring influence the activation energy of its reactions. The polarity of the solvent can also significantly affect reaction barriers, an effect that can be modeled computationally using continuum solvation models (like PCM) or explicit solvent molecules. nih.govresearchgate.net

Table 2: Hypothetical Energetic Profile for a Reaction of this compound

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| Reactants (this compound + Nucleophile) | 0.0 | 0.0 | Reference energy level. |

| Pre-reaction Complex | -5.2 | -2.1 | A weakly bound state before the main reaction. |

| Transition State (TS1) | +20.5 | +22.8 | The kinetic barrier for the formation of the kinetic product. |

| Intermediate | +2.7 | +4.5 | A metastable species formed after the first transition state. |

| Transition State (TS2) | +25.1 | +26.5 | The kinetic barrier for the formation of the thermodynamic product. |

| Kinetic Product | -15.3 | -14.0 | The product formed via the lowest energy barrier. |

| Thermodynamic Product | -22.8 | -20.5 | The most stable product, formed via a higher energy barrier. |

Note: These values are illustrative and represent a typical profile for a reaction with competing kinetic and thermodynamic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxane-Based Isothiocyanates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.net For oxane-based isothiocyanates, which are of interest for their potential biological activities (e.g., antimicrobial, anticancer), QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govgoogle.tm

The development of a QSAR model involves several key steps:

Data Set Assembly: A collection of oxane-based isothiocyanate compounds with experimentally measured biological activities (e.g., minimum inhibitory concentration, IC50) is required.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, volume). researchgate.netwiley.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. dergipark.org.trmdpi.com

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. researchgate.netimist.ma

For a series of oxane-based isothiocyanates, key descriptors would likely include those related to hydrophobicity (logP), electronic properties (dipole moment, partial charges), and steric factors (molecular volume, surface area). nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. imist.maimist.ma These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative charge, or hydrophobicity would increase or decrease biological activity. researchgate.net Such models provide intuitive, graphical guidance for designing new, more effective compounds. A study on the antimicrobial activity of various isothiocyanates found that properties like hydrophobicity and electronic features were key determinants of their efficacy, resulting in models with high predictive power. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule. researchgate.net |

| Constitutional (1D) | Number of Rotatable Bonds (nRotB) | Molecular flexibility. |

| Topological (2D) | Kier & Hall Connectivity Indices (χ) | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area (MSA) | Molecular size and shape. |

| Geometrical (3D) | Molecular Volume | Space occupied by the molecule. |

| Electrostatic (3D) | Dipole Moment | Polarity and charge distribution. |

| Hydrophobic (3D) | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophilicity. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. wuxiapptec.com |

Research on this compound Remains Undocumented in Scientific Literature

Despite a thorough search of available scientific databases and literature, no specific research or data could be found for the chemical compound "this compound." Consequently, the detailed mechanistic dissection of its biological activities, as requested, cannot be provided.

The user's request outlined a comprehensive article structure focusing on the cellular and molecular pathways modulated by this compound, including its effects on apoptosis, cell cycle arrest, angiogenesis, and its interaction with biotransformation enzymes. This level of detail necessitates specific experimental evidence derived from studies on the compound .

While the broader class of compounds known as isothiocyanates (ITCs) has been the subject of extensive research, it is scientifically unsound to extrapolate findings from well-studied ITCs, such as sulforaphane (B1684495) or benzyl (B1604629) isothiocyanate, and attribute them to this compound. The biological activity of a chemical compound is highly dependent on its unique structure, and even minor variations can lead to significant differences in its interactions with biological systems.

Therefore, without any dedicated research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The scientific community has not yet published any findings related to the apoptosis-inducing mechanisms, cell cycle arrest capabilities, anti-angiogenic properties, or the influence on Phase I and Phase II enzymes of this compound.

This lack of information prevents the creation of the requested data tables and the detailed discussion of research findings as outlined. We are committed to providing accurate and fact-based information, and in this instance, the responsible course of action is to report the absence of available data.

Mechanistic Dissection of Biological Activities Exhibited by Isothiocyanatooxanes

DNA Damage and Repair System Modulation

Mechanisms of DNA Replication Inhibition

There is no available research on the mechanisms by which 2-isothiocyanatooxane may inhibit DNA replication.

Induction of DNA Double-Strand Breaks and Differential Repair Effectiveness

No studies have been found that investigate the ability of this compound to induce DNA double-strand breaks or the subsequent repair effectiveness in cells.

Mechanisms of Oxidative Stress Modulation

Enhancement of Cellular Antioxidant Capacity

Information regarding the effect of this compound on cellular antioxidant capacity is not present in the current scientific literature.

Regulation of Reactive Oxygen Species (ROS) Levels

There is no data available on how this compound may regulate the levels of reactive oxygen species in biological systems.

Antimicrobial Activity Mechanisms

Scientific literature detailing the antimicrobial properties and the underlying mechanisms of action for this compound could not be located.

Following a comprehensive search of publicly available scientific literature, no specific information was found regarding the biological activities or mechanistic pathways of the compound "this compound." The research data necessary to accurately and thoroughly populate the requested sections on its effects on bacterial membrane integrity, quorum sensing, enzyme inhibition, anti-biofilm formation, and fungicidal activity mechanisms is not available in the indexed literature.

The provided outline is detailed and specific to "this compound," but the scientific community has not published findings on this particular molecule that would allow for a scientifically accurate article to be written according to the requested structure and content inclusions.

While extensive research exists on the antimicrobial and fungicidal mechanisms of other isothiocyanates (ITCs)—such as allyl isothiocyanate (AITC), phenethyl isothiocyanate (PEITC), and sulforaphane (B1684495)—extrapolating these findings to "this compound" without direct evidence would be scientifically unsound and speculative. Adherence to the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from these related but chemically distinct compounds.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity at this time. Further research and publication on the bioactivities of "this compound" would be necessary to fulfill this request.

Advanced Applications of 2 Isothiocyanatooxane in Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Frameworks

There is no specific information available in the searched literature detailing the role of 2-Isothiocyanatooxane in the synthesis of complex heterocyclic frameworks.

Derivatization to Sulfur-Containing Heterocycles

Specific examples or detailed research findings on the derivatization of this compound to sulfur-containing heterocycles could not be found. In theory, isothiocyanates are versatile precursors for sulfur-containing heterocycles. researchgate.netsioc-journal.cnresearchgate.net However, dedicated studies on this compound for this purpose are not documented.

Formation of Thioureas and Thioamides as Synthetic Intermediates

While isothiocyanates are well-known to react with amines to form thioureas, which can serve as synthetic intermediates, no studies specifically documenting the formation of thioureas or thioamides from this compound for use as synthetic intermediates were identified in the search results. ontosight.ai

Utility as Chiral Derivatizing Auxiliaries in Asymmetric Transformations

The concept of using chiral molecules as auxiliaries to control the stereochemical outcome of a reaction is a fundamental strategy in asymmetric synthesis. wikipedia.orgdu.ac.iniipseries.org Chiral auxiliaries are temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner, after which they are removed. uvic.ca However, there is no information available to suggest that this compound has been utilized as a chiral derivatizing auxiliary in asymmetric transformations. For this application, the oxane ring would need to be chirally pure and appropriately substituted to effectively bias the stereochemical course of a reaction.

Integration into Polymer Synthesis and Material Science Applications

The search did not yield any information on the integration of this compound into polymer synthesis or its applications in material science. While polymers are a broad class of materials with diverse applications, and their synthesis can involve a variety of monomers and polymerization techniques, there is no documented use of this compound in this field. polysciences.commdpi.comkuleuven.bescirp.org

Development of Novel Organocatalysts and Reagents

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. openmedicinalchemistryjournal.com While various functional groups can be incorporated into organocatalyst design, there is no evidence in the searched literature to indicate that this compound has been used in the development of novel organocatalysts or reagents.

Advanced Spectroscopic Characterization Techniques for 2 Isothiocyanatooxane

Vibrational Spectroscopy for Molecular Structure and Bonding

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. In the analysis of 2-Isothiocyanatooxane, the IR spectrum is dominated by the highly characteristic and intense absorption band of the isothiocyanate (-N=C=S) group.

The key diagnostic absorption is the asymmetric stretching vibration of the -N=C=S moiety, which typically appears in the 2050-2150 cm⁻¹ region. researchgate.net This strong and sharp peak is an unambiguous indicator of the isothiocyanate functional group. Other significant vibrations include the C-O-C stretching of the oxane ring, typically found in the 1150-1050 cm⁻¹ range, and various C-H stretching and bending vibrations from the aliphatic ring structure.

Table 1: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -N=C=S | 2050 - 2150 | Strong, Sharp |

| Symmetric Stretch | -N=C=S | ~1350 | Medium |

| C-O-C Asymmetric Stretch | Oxane Ring | 1150 - 1050 | Strong |

| C-H Stretch | Aliphatic CH₂ | 2850 - 2960 | Medium-Strong |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For this compound, the symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, produces a strong signal in the Raman spectrum.

This technique is particularly useful for observing the vibrations of the C-S bond within the isothiocyanate group and the skeletal vibrations of the oxane ring. mdpi.com The combination of IR and Raman data provides a more complete vibrational analysis, confirming the molecular structure and providing a detailed "fingerprint" for the compound. researchgate.net

Table 2: Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric Stretch | -N=C=S | 1300 - 1400 | Strong |

| Asymmetric Stretch | -N=C=S | 2050 - 2150 | Medium |

| C-S Stretch | -N=C=S | 650 - 750 | Medium |

| Ring Breathing Mode | Oxane Ring | 800 - 900 | Strong |

Two-Dimensional Infrared (2D IR) spectroscopy is an advanced technique that provides insight into molecular dynamics and couplings between vibrational modes on a picosecond timescale. nih.gov By spreading the IR spectrum across two frequency axes, 2D IR can reveal correlations between different vibrations, monitor chemical exchange, and probe the local environment of a vibrational tag. nih.govdntb.gov.ua

For this compound, the isothiocyanate group serves as an excellent vibrational probe. nih.gov 2D IR experiments can be used to study the conformational dynamics of the oxane ring and its influence on the -N=C=S group. The technique can measure the timescale of structural fluctuations and solvent interactions by analyzing the evolution of the cross-peaks and the shape of the diagonal peaks in the 2D IR spectrum. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the structure of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. The protons on the oxane ring would appear as a series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The proton at the C2 position, being adjacent to both the ring oxygen and the isothiocyanate group, would be expected to resonate at a downfield chemical shift compared to the other ring protons.

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. The carbon of the isothiocyanate group (-N=C =S) is highly characteristic and appears significantly downfield (typically 120-140 ppm). The C2 carbon, attached to the electronegative nitrogen and oxygen, would also be shifted downfield relative to the other carbons of the oxane ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~4.5 - 5.0 (multiplet) | ~75 - 85 |

| C3 | ~1.5 - 2.0 (multiplet) | ~20 - 30 |

| C4 | ~1.5 - 2.0 (multiplet) | ~20 - 30 |

| C5 | ~1.5 - 2.0 (multiplet) | ~25 - 35 |

| C6 | ~3.5 - 4.0 (multiplet) | ~65 - 75 |

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C2 and C3, C3 and C4, and so on, allowing for a complete "walk" around the oxane ring to assign the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It provides a direct link between the ¹H and ¹³C assignments. For example, the proton signal assigned to C2 would show a cross-peak with the carbon signal assigned to C2. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com HMBC is crucial for identifying quaternary carbons and piecing together molecular fragments. In this compound, an HMBC spectrum would show a correlation from the C2 proton to the isothiocyanate carbon, confirming the connectivity of the functional group to the oxane ring.

These advanced NMR techniques, when used in combination, provide a definitive and detailed three-dimensional picture of the molecular structure of this compound.

Solid-State NMR for Crystalline Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in their solid, crystalline forms. Unlike solution-state NMR, ssNMR provides critical information about the spatial arrangement of atoms within the crystal lattice, including internuclear distances and molecular conformations that are influenced by packing forces.

For this compound, ssNMR studies would be instrumental in understanding its polymorphic forms, if any exist. Different crystalline arrangements can significantly impact the compound's physical properties. High-resolution ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), would be employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N.

Two-dimensional ssNMR experiments, such as Heteronuclear Correlation (HETCOR), could reveal through-space proximities between different nuclei (e.g., ¹H-¹³C), providing definitive evidence for the conformation of the oxane ring and the orientation of the isothiocyanate substituent in the solid state.

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Crystalline this compound

| Carbon Atom Position | Expected Chemical Shift (ppm) | Notes |

| C2 (CH-NCS) | 65-75 | Anomeric carbon, deshielded by oxygen and nitrogen. |

| C3, C5 (CH₂) | 20-30 | Methylene carbons adjacent to the anomeric center. |

| C4 (CH₂) | 25-35 | Methylene carbon further from heteroatoms. |

| C6 (CH₂) | 60-70 | Methylene carbon adjacent to the ring oxygen. |

| NCS (Isothiocyanate) | 130-140 | Characteristic chemical shift for the isothiocyanate carbon. |

Note: These are predicted values and would require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.com This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the theoretical mass calculated for the molecular formula (C₆H₉NOS), HRMS can confirm the compound's identity with a high degree of confidence.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Accuracy (ppm) |

| [M+H]⁺ | 144.0478 | 144.0475 | -2.1 |

| [M+Na]⁺ | 166.0297 | 166.0294 | -1.8 |

Note: Data is illustrative and based on typical instrument performance.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. wikipedia.orgnih.govyoutube.com This fragmentation pattern provides a "fingerprint" of the molecule, offering detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

The resulting fragmentation would likely involve the cleavage of the isothiocyanate group and fragmentation of the oxane ring. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the loss of the NCS group (a neutral loss of 59 Da) would be a characteristic fragmentation pathway.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 144.0)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |

| 144.0 | 85.0 | Loss of HNCS |

| 144.0 | 57.0 | Cleavage of the oxane ring |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, which is chiral at the C2 position, X-ray crystallography of a single crystal would definitively establish its stereochemistry as either (R) or (S). Furthermore, the crystal structure would reveal the conformation of the six-membered oxane ring (e.g., chair, boat, or twist-boat) and the precise geometry of the isothiocyanate group.

The analysis of the crystal packing would also provide insights into the intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the solid-state architecture of the compound. This information is crucial for understanding its physical properties and for crystal engineering purposes.

Table 4: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.6 Å, b = 8.9 Å, c = 12.3 Å |

| Bond Length (C2-N) | ~1.47 Å |

| Bond Angle (C2-N=C) | ~125° |

| Oxane Ring Conformation | Chair |

Note: This data is hypothetical and serves as an example of what X-ray crystallography could determine.

Structure Activity Relationship Sar and Rational Design of 2 Isothiocyanatooxane Derivatives and Analogues

Synthesis and Structural Modification Strategies for Oxane-Isothiocyanates

The synthesis of isothiocyanates has evolved from using hazardous reagents like thiophosgene (B130339) to safer, more versatile methods with broader functional group compatibility. mdpi.comorganic-chemistry.org These modern approaches are directly applicable to the synthesis of oxane-isothiocyanates and their derivatives, starting from corresponding primary amines.

A common and efficient strategy involves the in-situ generation of dithiocarbamate (B8719985) salts from the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base, followed by decomposition or desulfurization to yield the isothiocyanate. organic-chemistry.orgnih.gov For instance, the synthesis of 2-isothiocyanatooxane would hypothetically begin with the corresponding precursor, 2-aminooxane.

General Synthetic Scheme for Isothiocyanates:

R-NH₂ + CS₂ + Base → [R-NH-C(S)S⁻][Base-H⁺] → R-N=C=S (where R would be the oxane-2-yl group)

Several reagents have been developed to facilitate the desulfurization step under mild conditions, including propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which allow for high yields and accommodate a variety of functional groups. organic-chemistry.orgnih.gov

The functional group tolerance of modern isothiocyanate synthesis methods is a critical aspect for creating diverse libraries of this compound derivatives. mdpi.com Research on the synthesis of various aliphatic and aromatic isothiocyanates has demonstrated excellent compatibility with numerous functional groups. organic-chemistry.orgresearchgate.net

When designing derivatives of this compound, substitutions can be envisioned at various positions on the oxane ring (C3, C4, C5, C6). The nature of these substituents (e.g., alkyl, aryl, hydroxyl, alkoxy) would be chosen to probe their influence on steric and electronic properties.

Steric Effects : Introducing bulky substituents near the C2 position could influence the reactivity of the isothiocyanate group and its interaction with biological targets.

Electronic Effects : Electron-withdrawing or -donating groups on the oxane ring can modulate the electrophilicity of the isothiocyanate carbon, potentially altering its reaction kinetics with nucleophiles like the thiol groups of cysteine residues in proteins.

Modern synthetic protocols show good tolerance for a range of functionalities, allowing for the preparation of a diverse set of substituted precursors (e.g., substituted 2-aminooxanes) needed for this investigative work. nih.govresearchgate.net

A prominent strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are covalently linked to create a single chemical entity with a potentially synergistic or multi-target mode of action. nih.govnih.gov This approach has been successfully applied to isothiocyanates, combining their biological activities with those of other established molecules. wayne.edu

Examples of Isothiocyanate Hybrid Molecules:

| Hybrid Class | Parent Isothiocyanate | Conjugated Moiety | Rationale | Reference |

| Steroid Conjugate | Isothiocyanate | Progesterone | Utilize cellular transport pathways for targeted delivery of the cytotoxic isothiocyanate. | nih.gov |

| AR Antagonist Hybrid | Isothiocyanate (SFN analogue) | Enzalutamide | Combine androgen receptor (AR) inhibition with HDAC6 inhibition to enhance anti-prostate cancer efficacy. | nih.govwayne.edu |

| Triterpenoid Hybrid | Isothiocyanate | Ursolic Acid | Combine the cytotoxic properties of isothiocyanates with the anticancer potential of triterpenoids. | tandfonline.com |

Following this principle, hybrid molecules based on this compound could be designed. For example, conjugating this compound to a molecule that targets a specific cellular protein or pathway could enhance its selectivity and potency. The synthesis would involve preparing a derivative of this compound with a suitable linker (e.g., an amino or carboxyl group) to facilitate covalent attachment to the second molecule.

SAR Studies to Correlate Structural Features with Biological and Chemical Activities

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological or chemical effects. For isothiocyanates, SAR studies have identified key structural determinants of activity. nih.govresearchgate.net While direct SAR data for this compound is not extensively available, principles derived from analogous aliphatic and cyclic isothiocyanates provide a framework for its potential derivatization and optimization.

A key study on arylalkyl and alkyl isothiocyanates against lung tumorigenesis revealed several critical structural features influencing inhibitory potency. researchgate.net These findings offer valuable insights for designing derivatives of this compound.

Key SAR Findings in Isothiocyanate Analogues researchgate.netnih.gov

| Structural Feature | Observation | Implication for this compound Analogues |

| Alkyl Chain Length | Potency varies with chain length; for n-alkyl ITCs, 1-dodecyl isothiocyanate was highly potent. researchgate.net | The length and nature of alkyl substituents on the oxane ring could significantly impact activity. |

| Position of NCS Group | Secondary isothiocyanates (e.g., 2-hexyl ITC) were more potent than their primary isomers (e.g., 1-hexyl ITC). researchgate.net | This compound is a secondary isothiocyanate, a feature that may confer higher potency compared to a primary analogue. |

| Aromatic vs. Aliphatic | Aromatic and aliphatic ITCs can have differential effects on the expression of metabolic enzymes like cytochrome P450s. nih.gov | Introducing aromatic substituents onto the oxane ring could fundamentally alter the biological activity profile. |

| Phenyl Substitution | The phenyl moiety is not essential for inhibitory activity, as purely alkyl isothiocyanates showed strong effects. researchgate.net | This suggests that the core oxane-isothiocyanate structure could be active without needing aromatic groups, focusing SAR on the oxane ring itself. |

These principles suggest that modifying the substitution pattern on the oxane ring of this compound is a promising strategy to modulate its activity. For instance, adding small alkyl groups at C4 or C5 could enhance lipophilicity and potency, while introducing polar groups could alter solubility and metabolic stability.

Principles of Rational Design for Optimized Oxane-Isothiocyanate Compounds

Rational design combines SAR insights, structural biology, and computational chemistry to guide the synthesis of new compounds with improved properties. johnshopkins.edunih.gov The goal is to move beyond random screening towards the deliberate creation of molecules with enhanced potency, selectivity, and better pharmacokinetic profiles.

The principles of rational design for this compound derivatives would include:

Target Identification and Validation : The design process often begins with a specific biological target. Isothiocyanates are known to modulate various pathways, including the Nrf2 antioxidant response and inhibition of histone deacetylases (HDACs). wayne.eduoregonstate.edu Identifying a specific enzyme or receptor that can be targeted by an oxane-isothiocyanate scaffold is the first step.

Computational Modeling : Molecular docking and other computational methods can predict how a designed molecule might bind to its target. nih.govnih.gov For instance, if the target is an enzyme with a known crystal structure, various substituted this compound derivatives could be docked into the active site to predict binding affinity and orientation, guiding which derivatives to synthesize.

Scaffold Modification and Bioisosteric Replacement : The oxane ring can be considered a rigid scaffold. Rational design may involve its modification or replacement. For example, replacing a carbon atom in the oxane ring with another heteroatom (e.g., nitrogen to create a morpholine (B109124) analogue, or sulfur to create a thiane (B73995) analogue) could lead to new scaffolds with different properties. The isothiocyanate group itself could also be replaced by other electrophilic "warheads" to probe for different reactivity and selectivity profiles.

Iterative Optimization : Rational design is an iterative cycle of designing, synthesizing, and testing. johnshopkins.edu Initial "hit" compounds from a primary screen would be optimized. SAR data from the first round of derivatives would inform the design of a second, more refined set of compounds, progressively improving the desired properties.

By applying these principles, researchers can systematically explore the chemical space around the this compound core to develop optimized compounds for specific applications.

Future Research Trajectories and Addressing Emerging Challenges in 2 Isothiocyanatooxane Research

Development of Sustainable and Green Chemistry Routes for Synthesis

A primary challenge in the study of novel compounds is the development of efficient and environmentally benign synthetic methods. For 2-Isothiocyanatooxane, future research must prioritize green chemistry principles to ensure that its exploration and potential production are sustainable. Traditional isothiocyanate syntheses often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. nih.govcbijournal.com Therefore, a significant research thrust will be the development of safer, more sustainable alternatives.

Future investigations should focus on adapting modern, greener methods to the synthesis of this compound. One promising avenue is the use of elemental sulfur as the sulfur source. mdpi.com This approach avoids highly toxic reagents and utilizes a readily available, low-cost industrial byproduct. nih.gov Research could explore the direct sulfurization of a precursor, 2-isocyanooxane, potentially catalyzed by amines or other organocatalysts to proceed under mild conditions. nih.gov Another green approach that warrants exploration is microwave-assisted synthesis, which has been shown to produce isothiocyanates in significantly shorter reaction times and with higher yields, often using water as a solvent. tandfonline.comresearchgate.net

A comparative analysis of potential green synthesis routes for this compound is presented in Table 1. This table outlines hypothetical reaction conditions and green chemistry metrics that would need to be optimized.

Table 1: Hypothetical Green Synthesis Routes for this compound

| Precursor | Reagents | Catalyst | Solvent | Conditions | Anticipated Advantages |

| 2-Aminooxane | Elemental Sulfur, CO₂ | Phosphazene Base | Acetonitrile | 50°C, 12h | Avoids toxic thiophosgene and CS₂. |

| 2-Isocyanooxane | Elemental Sulfur | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cyrene™ | 40°C, 4h | Utilizes a green solvent and organocatalyst. nih.gov |

| 2-Isocyanooxane | Lawesson's Reagent | Triethylamine (B128534) | Water | Microwave, 100°C, 15 min | Rapid, high-yield, aqueous conditions. tandfonline.comresearchgate.net |

| 2-Formamidooxane | p-Toluenesulfonyl chloride (p-TsCl) | Pyridine | Dimethyl Carbonate (DMC) | 60°C, 6h | Employs a less toxic dehydrating agent and a sustainable solvent. rsc.orgrsc.org |

Exploration of Unprecedented Reaction Pathways and Catalytic Systems

The reactivity of the isothiocyanate group is well-documented, making it a versatile functional handle for organic synthesis. mdpi.com However, the influence of the adjacent oxane ring in this compound could lead to unprecedented reaction pathways. Future research should systematically explore its reactivity with a wide range of nucleophiles and in cycloaddition reactions. mdpi.com

A key area of investigation will be the development of novel catalytic systems to control the reactivity and selectivity of this compound. While transition metals like rhodium and molybdenum have been used to catalyze reactions of isocyanides to isothiocyanates, mdpi.com future work could focus on earth-abundant metal catalysts or metal-free organocatalytic systems. For instance, ferrous sulfate (B86663) has been described as a novel catalyst for isothiocyanate synthesis from dithiocarbamate (B8719985) salts and could be explored in the context of this compound. tandfonline.com

Multicomponent reactions (MCRs) involving this compound as a key building block represent a particularly exciting frontier. nih.gov MCRs are highly atom-economical and can be used to rapidly generate molecular complexity from simple starting materials. rsc.org A hypothetical three-component reaction could involve this compound, an amine, and a third component, catalyzed by a novel system to produce complex heterocyclic structures not accessible through traditional methods. Visible-light-induced multicomponent reactions, which can proceed under mild, photocatalyst-free conditions, also offer a promising and sustainable avenue for exploring the reactivity of this compound with cyclic ethers and other partners. bohrium.comresearchgate.net

Advancement in Integrated Computational and Experimental Methodologies for Complex Systems

A deep understanding of the structure, reactivity, and properties of this compound will require a synergistic approach that integrates computational modeling with experimental validation. ucl.ac.uk The conformational flexibility of the oxane ring and the electronic nature of the isothiocyanate group present a complex system that is well-suited for theoretical study.

Future research should employ computational tools like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict key properties. tandfonline.com These methods can be used to:

Analyze the conformational landscape of the molecule.

Predict spectroscopic signatures (e.g., NMR, IR) to aid in experimental characterization.

Model reaction pathways and transition states to understand reactivity and guide the design of new reactions.

Screen for potential biological targets through molecular docking studies, as has been done for other isothiocyanates. nih.govnih.gov

The predictions from these computational studies must be rigorously tested through experimental work. ucl.ac.uk For example, predicted reaction mechanisms can be probed using kinetic studies and in-situ spectroscopic monitoring. The synergy between theory and experiment will be crucial for accelerating the discovery of new reactions and applications for this compound. This integrated approach has proven successful in developing other functional organic materials. tandfonline.com

Table 2: Proposed Integrated Research Plan for this compound

| Research Phase | Computational Task | Experimental Task | Desired Outcome |

| Structural Characterization | DFT calculation of stable conformers and NMR/IR spectra. | Synthesis and full spectroscopic characterization (NMR, IR, MS). X-ray crystallography if possible. | Confirmed molecular structure and conformational preferences. |

| Reactivity Profiling | Modeling of transition states for reactions with various nucleophiles. | Systematic reaction screening with amines, alcohols, and thiols. | A comprehensive map of the molecule's reactivity and kinetic parameters. |

| Catalyst Development | Screening of potential catalysts and prediction of catalytic cycles. | Synthesis and testing of new catalytic systems for selective transformations. | Identification of efficient and selective catalysts for desired reactions. |

| Application Discovery | Virtual screening and molecular docking against biological targets. nih.gov | In vitro assays to validate predicted biological activity. | Discovery of potential applications in medicinal chemistry or materials science. |

Fostering Multidisciplinary Collaborations for Comprehensive Characterization and Application Development

The full potential of this compound will not be realized by a single discipline. Its successful development from a laboratory curiosity to a useful compound will necessitate a multidisciplinary approach, integrating expertise from various fields. gla.ac.ukbookpi.org

Future progress will depend on building collaborative teams that include:

Organic and Catalytic Chemists: To develop efficient syntheses and new reactions. europa.eu

Computational Chemists: To model the molecule's properties and guide experimental design. frontiersin.org

Pharmacologists and Biologists: To investigate the biological activity and potential therapeutic applications of this compound and its derivatives. selectscience.net

Materials Scientists: To explore its potential use in the development of new polymers or functional materials. gla.ac.uk

Such collaborations are essential for a holistic understanding of the molecule, from its fundamental chemical properties to its behavior in complex biological or material systems. bookpi.orgselectscience.net By fostering an environment of open communication and data sharing across disciplines, the research community can accelerate the pace of discovery and overcome the complex challenges associated with developing a new class of chemical compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.